molecular formula C24H17N3O3S2 B440749 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 327106-31-0

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B440749
CAS No.: 327106-31-0
M. Wt: 459.5g/mol
InChI Key: QRYNQHZFVSXDMI-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a quinoline ring, and a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents like methylsulfonyl chloride.

    Formation of Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reactions: The benzothiazole and quinoline intermediates are then coupled using appropriate coupling reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for diseases such as Alzheimer’s and cancer due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-(methylsulfonyl)benzamide: This compound shares the methylsulfonyl and benzamide groups but lacks the quinoline ring.

    6-(methylsulfonyl)-1,3-benzothiazol-2-amine: This compound contains the benzothiazole ring and methylsulfonyl group but lacks the quinoline and carboxamide groups.

Uniqueness

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step organic synthesis process. The compound is characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
  • High Performance Liquid Chromatography (HPLC)

These methods confirm the structural integrity and purity of the synthesized compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various human cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (human non-small cell lung cancer)
  • H1299 (another lung cancer cell line)

The compound was assessed using the MTT assay to measure cell proliferation. Results indicated that it significantly inhibited the growth of these cancer cells at micromolar concentrations.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induction of apoptosis and cell cycle arrest
A5492.0Inhibition of AKT and ERK signaling pathways
H12991.8Suppression of IL-6 and TNF-α expression

Anti-inflammatory Effects

In addition to its anticancer properties, the compound also demonstrates anti-inflammatory activity. It was shown to lower levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages when evaluated using enzyme-linked immunosorbent assay (ELISA). This dual action makes it a promising candidate for therapies targeting both cancer and inflammation.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : It causes G0/G1 phase arrest in treated cells, inhibiting their proliferation.
  • Signaling Pathway Inhibition : The inhibition of AKT and ERK pathways is crucial for its anticancer effects, disrupting survival signals in malignant cells.
  • Cytokine Modulation : By reducing inflammatory cytokines, it helps mitigate the tumor-promoting inflammatory microenvironment.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzothiazole derivatives, including this compound:

  • A study reported that derivatives with similar structures exhibited promising results against various cancer types, emphasizing modifications that enhance biological activity.
  • Another investigation focused on the compound's ability to inhibit specific signaling pathways linked to tumor progression and inflammation.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S2/c1-32(29,30)16-11-12-20-22(13-16)31-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYNQHZFVSXDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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